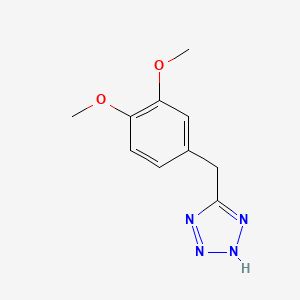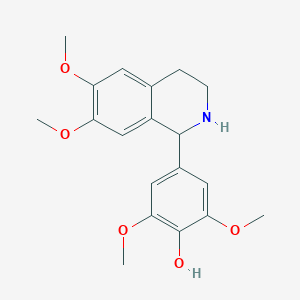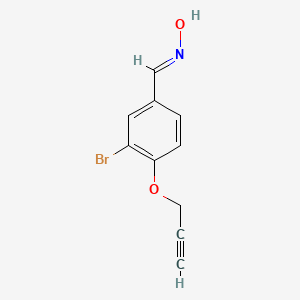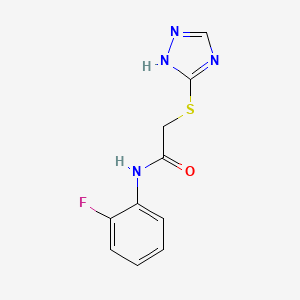![molecular formula C16H20N2O5 B5540348 8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid often involves multistep synthetic routes. For instance, Adib et al. (2008) describe an efficient synthesis of related diazaspirodecane derivatives through a one-pot process that utilizes a reactive zwitterionic intermediate. This intermediate is generated from the addition of triphenylphosphine to diaroylacetylenes and subsequently trapped by a Knoevenagel condensation product (Adib et al., 2008).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including the target molecule, is often complex, involving multiple ring systems and stereocenters. For related structures, crystallographic analysis can provide insights into the arrangement of these systems, as demonstrated by Wang et al. (2011), who determined the crystal structure of a similar spirocyclic compound, revealing a planar furan ring and a chair conformation cyclohexane ring among other features (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of reactivities due to their unique structural features. For example, Rashevskii et al. (2020) explored the enhanced reactivity of certain spirocyclic anhydrides in the Castagnoli-Cushman reaction, showcasing the broad substrate scope and potential for synthetic applications of these structures (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of spirocyclic compounds like 8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid are influenced by their molecular structure. Factors such as solubility, melting point, and crystalline form can be affected by the presence of the spirocyclic core and the substituents attached to it. Research by Graus et al. (2010) on cyclohexane-spirohydantoin derivatives offers insights into how substituents on the cyclohexane ring influence supramolecular arrangements, which in turn affect the physical properties of these compounds (Graus et al., 2010).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including reactivity, stability, and potential for further functionalization, are key areas of interest. Studies on similar compounds, such as the work by Moskalenko and Boev (2012), which explores the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, shed light on the diverse reactivity patterns that can be observed within this class of compounds (Moskalenko & Boev, 2012).
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements :Research has demonstrated the preparation and structural analysis of cyclohexane-5-spirohydantoin derivatives, including similar compounds to the one mentioned. These studies show the influence of substituents on the cyclohexane ring in supramolecular arrangements, highlighting the absence of solvent molecules in crystals and detailing how these substituents play a crucial role in forming dimers and ribbons through hydrogen bonding patterns (Graus et al., 2010).
Novel Synthetic Routes :Innovative synthetic methodologies for producing compounds with diazaspiro[4.5]decane cores have been developed, showcasing efficient routes under mild conditions. These methods allow for the synthesis of complex structures with potential applications in medicinal chemistry and material science (Adib et al., 2008).
Crystal Structures of Oxaspirocyclic Compounds :The synthesis and structural elucidation of new oxaspirocyclic compounds, including X-ray crystallography, offer insights into their potential applications in developing new materials with unique properties. These findings contribute to the understanding of intermolecular interactions and molecular packing in the solid state (Jiang & Zeng, 2016).
Enhanced Reactivity in Organic Synthesis :Studies have shown that certain spirocyclic compounds exhibit enhanced reactivity in specific organic reactions, such as the Castagnoli-Cushman reaction with imines. This enhanced reactivity opens up new pathways for synthesizing biologically relevant molecules (Rashevskii et al., 2020).
Decarboxylation Studies :Research on the decarboxylation rates of related spirocyclic carboxylic acids has provided valuable information on their thermal stability and reaction mechanisms. Such studies are crucial for designing synthetic routes in pharmaceutical and material science applications (Bigley & May, 1969).
Eigenschaften
IUPAC Name |
8-(2,5-dimethylfuran-3-carbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-9-7-11(10(2)23-9)14(20)18-5-3-16(4-6-18)12(15(21)22)8-13(19)17-16/h7,12H,3-6,8H2,1-2H3,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXWKWFJHKJKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)C(CC(=O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-Dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
